molecular formula C9H12F2N2 B13040896 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl

1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine2hcl

Cat. No.: B13040896
M. Wt: 186.20 g/mol
InChI Key: XTMWBWXFOLSNPJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoropyridinyl group attached to a methylpropanamine backbone, and it is typically used in its hydrochloride salt form to enhance its stability and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl involves several steps. One common method starts with the preparation of the 3,5-difluoropyridine intermediate. This intermediate is then subjected to a series of reactions, including alkylation and amination, to introduce the methylpropanamine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl is typically carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and functions, making it a valuable tool in the study of biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl include:

Uniqueness

What sets 1-(3,5-Difluoropyridin-4-YL)-2-methylpropan-1-amine 2HCl apart from these similar compounds is its unique combination of the difluoropyridinyl group and the methylpropanamine backbone. This unique structure imparts specific chemical and biological properties that make it particularly useful in various research applications .

Properties

Molecular Formula

C9H12F2N2

Molecular Weight

186.20 g/mol

IUPAC Name

1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C9H12F2N2/c1-5(2)9(12)8-6(10)3-13-4-7(8)11/h3-5,9H,12H2,1-2H3

InChI Key

XTMWBWXFOLSNPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=NC=C1F)F)N

Origin of Product

United States

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